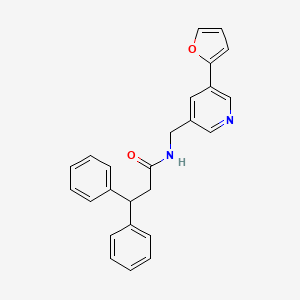

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide is a synthetic amide derivative featuring a pyridine ring substituted with a furan-2-yl group at the 5-position and a diphenylpropanamide moiety linked via a methyl group.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBDUJWRXHTLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a furan ring and a pyridine moiety, contributing to its unique biological properties. The presence of the diphenylpropanamide structure enhances its pharmacological profile.

Structural Formula

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have reported that this compound can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Data Table: Biological Activities Overview

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide exhibit significant anticancer properties. A study on Mannich bases derived from antitubercular agents demonstrated that such compounds could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The furan and pyridine components are known to enhance the interaction with cellular targets involved in cancer progression.

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its structural characteristics allow it to penetrate bacterial cell walls effectively, leading to a potential application as an antibacterial agent. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Further research is needed to elucidate the mechanisms involved .

Pharmacological Insights

1. Drug Development Potential

This compound is being explored for its pharmacological potential in drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. The compound has been classified under small molecules with potential therapeutic applications but has not yet received regulatory approval for clinical use .

2. Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing effective therapeutics. Research on similar compounds has indicated that they may function through multiple pathways, including inhibition of specific enzymes or modulation of receptor activity . Investigating these pathways can provide insights into optimizing the compound for better therapeutic outcomes.

Materials Science Applications

Beyond medicinal uses, this compound can be utilized in materials science. Its structural properties may allow it to be incorporated into polymers or coatings that require specific chemical stability or functional characteristics.

1. Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the material's mechanical properties or introduce new functionalities, such as improved thermal stability or chemical resistance . This application is particularly relevant in developing advanced materials for industrial uses.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with structural analogs. |

| Study 2 | Pharmacological Insights | Suggested potential for neuroprotective effects; further studies needed. |

| Study 3 | Material Science | Explored incorporation into polymers for enhanced material properties. |

Comparison with Similar Compounds

Structural Analogues with Diphenylpropanamide Moieties

Compound : N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide ()

- Key Similarities : Shares the 3,3-diphenylpropanamide backbone.

- Differences : Replaces the pyridinylmethyl-furan group with a benzimidazole-linked phenyl ring.

Compounds with Furan and Pyridine Heterocycles

Compound : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, )

- Key Similarities : Contains a furan-2-yl group and an amide linkage.

- Differences : Uses a 1,3,4-oxadiazole ring instead of pyridine and incorporates a sulfamoyl group.

- Properties : Tested for antifungal activity (with Fluconazole as a control). The oxadiazole ring may confer metabolic stability, contrasting with the pyridine’s electronic effects .

Compound : N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide ()

- Key Similarities : Furan-2-yl group and propanamide backbone.

- Differences : Nitro substituents on phenyl rings introduce strong electron-withdrawing effects, likely reducing bioavailability compared to the target compound’s diphenyl groups.

Pyridine-Containing Amides with Varied Substituents

Compounds : Thiazol-2-yl benzamide derivatives (, e.g., 4d, 4e)

- Key Similarities : Pyridin-3-yl groups and amide linkages.

- Differences: Thiazole rings and morpholinomethyl/piperazinyl substituents.

- Properties :

Compound : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide ()

- Key Similarities : Pyridin-3-yl group and complex amide structure.

- Differences : Incorporates a pyrazole ring and fluorophenyl group.

- Properties : Melting point 126–127°C; synthesized via coupling reactions. The fluorophenyl group may enhance metabolic stability .

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The diphenylpropanamide moiety may enhance lipophilicity, while furan and pyridine groups could influence electronic properties. Comparisons with benzamide derivatives () suggest that heterocycle choice critically impacts bioactivity.

- Synthetic Challenges : The target compound’s synthesis likely involves amide coupling and heterocyclic functionalization, akin to methods in , and 13.

- Data Limitations : Absence of melting point, solubility, or spectral data for the target compound limits direct comparisons. Future studies should prioritize these analyses.

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the furan-2-yl group to the pyridine core .

- Amide bond formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the pyridinylmethylamine derivative .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Key Conditions : - Temperature control (0–60°C) to prevent side reactions.

- pH adjustment during amidation to avoid hydrolysis .

Monitoring : Thin-layer chromatography (TLC) and H NMR for intermediate validation .

How can researchers rigorously characterize the structural and chemical properties of this compound?

Basic Research Question

Analytical Techniques :

- Spectroscopy : H/C NMR for confirming substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula .

- Chromatography : HPLC for purity assessment (>99% for biological assays) .

Advanced Methods : - X-ray crystallography for 3D conformational analysis .

- Computational modeling (DFT) to predict electronic properties .

What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

Advanced Research Question

Methodology :

- Structural Modifications : Introduce substituents (e.g., nitro, methoxy, or halogens) on the phenyl or furan rings to assess activity changes .

- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase panels) .

Key Findings : - Nitro groups enhance electrophilicity and target binding .

- Methoxy groups improve solubility but may reduce membrane permeability .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Approaches :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Structural Validation : Re-analyze compound purity and stereochemistry via NMR/X-ray if discrepancies arise .

Case Example : - Inconsistent IC values for kinase inhibition may stem from assay conditions (e.g., ATP concentration variations) .

What computational tools are effective for predicting biological targets and binding modes?

Advanced Research Question

Tools and Workflows :

- Molecular Docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries .

- MD Simulations : GROMACS for assessing binding stability over time .

Validation : - Compare docking scores with experimental IC data to refine predictive models .

How should researchers investigate the compound’s stability and degradation pathways?

Advanced Research Question

Methodology :

- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS .

- Kinetic Stability Assays : Monitor half-life in buffer solutions at physiological pH .

Key Insights : - The furan ring is prone to oxidation under acidic conditions, forming reactive intermediates .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question

In Vitro :

- Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) .

- Target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

In Vivo : - Rodent models for pharmacokinetics (PK) and toxicity profiling .

Data Interpretation : - Correlate plasma exposure (AUC) with efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.